Betulincaffeat

Übersicht

Beschreibung

Betulin caffeate likely combines the structural and functional aspects of both betulin and caffeic acid. Betulin is a naturally occurring triterpene found predominantly in birch trees, known for its potential as a precursor to bioactive compounds due to its abundance and bioactivities (Alakurtti, Mäkelä, Koskimies, & Yli-Kauhaluoma, 2006). Caffeic acid, a common phenolic acid, occurs widely in fruits, grains, and is known for its antioxidant properties (Jiang, Lau, Hon, Mak, Woo, & Fung, 2005).

Synthesis AnalysisWhile specific synthesis methods for "Betulin caffeate" are not directly available, the synthesis of related compounds like betulinic acid derivatives and caffeic acid derivatives involves various chemical modifications to improve bioactivity and solubility (Csuk, 2014). Such processes could potentially be applied to synthesize "Betulin caffeate."

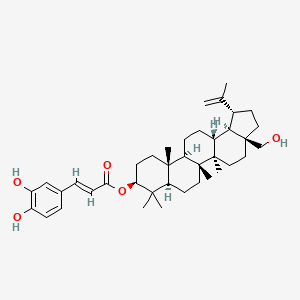

Molecular Structure Analysis

Betulin and its derivative betulinic acid have a pentacyclic triterpenoid structure, which is crucial for their biological activities. Caffeic acid, on the other hand, is characterized by its phenolic structure, contributing to its antioxidant properties. The combination of these structures in "Betulin caffeate" would likely influence its molecular interactions and biological activities.

Chemical Reactions and Properties

Betulin and caffeic acid derivatives engage in various chemical reactions that enhance their biological efficacy. For instance, the chemical modifications at specific positions on betulinic acid have been shown to increase its cytotoxicity against tumor cells (Csuk, 2014). Similarly, caffeic acid derivatives exhibit diverse biological activities, including antioxidant and anti-inflammatory properties, which are enhanced through structural modifications (Silva, Oliveira, & Borges, 2014).

Physical Properties Analysis

The physical properties of "Betulin caffeate" would be influenced by its structural components. Betulinic acid derivatives' solubility and bioavailability have been a focus of modification efforts, aiming for compounds with greater polarity and activity. Such properties are crucial for the therapeutic application of these compounds (Abdu, Ahmad, & Ismail, 2012).

Wissenschaftliche Forschungsanwendungen

Antikrebs-Eigenschaften

Betulincaffeat, ein Derivat der Betulinsäure, hat sich als wirksam gegen Krebs erwiesen {svg_1} {svg_2}. Es wurde gezeigt, dass es das Wachstum verschiedener Krebszellenarten hemmt, darunter Ewing-Sarkom, bösartiger Hirntumor, Ovarialkarzinom, Prostatakrebs, Brustkrebs und Leukämiezellen HL-60 {svg_3}. Der spezifische Wirkmechanismus gegen bösartige Zellen ist noch Gegenstand intensiver Forschung, aber die Aktivität der Betulinsäure wurde mit der Induktion des intrinsischen Apoptosewegs in Verbindung gebracht {svg_4}.

Anti-HIV-Aktivität

Es wurde berichtet, dass this compound und seine Derivate eine starke Anti-HIV-Aktivität besitzen {svg_5}. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Anti-HIV-Medikamente.

Entzündungshemmende Eigenschaften

Es wurde festgestellt, dass this compound entzündungshemmende Eigenschaften besitzt {svg_6}. Dies macht es möglicherweise nützlich bei der Behandlung verschiedener entzündlicher Erkrankungen.

Biosynthese

Der biosynthetische Weg der Betulinsäure, aus der this compound gewonnen wird, wurde vollständig aufgeklärt {svg_7}. Dieses Wissen kann zur Entwicklung biotechnologischer Plattformen für die Produktion von Betulinsäure und anderen verwandten Triterpenoiden genutzt werden {svg_8}.

Kommerzielle Produktion

Die kommerzielle Produktion von Betulinsäure, einem Vorläufer von this compound, beruht derzeit auf phytochemischer Extraktion und Halbsynthese aus Betulin {svg_9}. Mit der vollständigen Aufklärung des biosynthetischen Wegs der Betulinsäure ist es möglich, effizientere Produktionsmethoden zu entwickeln.

Potenzial für gentechnische Verfahren

Die an der Biosynthese der Betulinsäure beteiligten Enzyme wurden identifiziert {svg_10}. Dies eröffnet die Möglichkeit, die Produktion von Betulinsäure und ihren Derivaten, einschließlich this compound, mithilfe gentechnischer Verfahren zu optimieren.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Betulin caffeate showed exceptionally high activity despite its low contents of total phenolics and proanthocyanidins . Betulin-3-caffeate, uvaol-3-caffeate, 3-O-caffeoyloleanolic acid, and khrinone E were assigned as essential markers for antioxidant activity, and the contents of these components may be related to antioxidant activity .

Eigenschaften

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSZICWRNPAMF-IUGYEWCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.